molecular formula C9H7N3O3 B3011521 Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate CAS No. 2567502-25-2

Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate

Cat. No. B3011521
CAS RN: 2567502-25-2
M. Wt: 205.173
InChI Key: YSZCUPNEYQCPOC-UHFFFAOYSA-N
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Description

Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate and its derivatives have been synthesized through various chemical processes, demonstrating their versatility in organic synthesis. For instance, Tsizorik et al. (2020) synthesized methylpyrazolo[1,5-a]pyrazine-4-carboxylates using palladium-catalyzed carbonylation and further transformed them into various derivatives, including amidoximes and amidines (Tsizorik et al., 2020). These derivatives were then used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines.

Fluorescent Probe Development

This compound derivatives have been explored for the development of functional fluorophores. Castillo et al. (2018) provided a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were then used as intermediates for preparing novel functional fluorophores. Some of these compounds showed strong fluorescence intensity and quantum yields up to 44%, suggesting their potential as fluorescent probes in biological or environmental applications (Castillo et al., 2018).

Antimicrobial Activity

Compounds derived from this compound have been investigated for their antimicrobial properties. Gein et al. (2010) synthesized 8-methyl-9-aryl- and 8,9-diaryl-4,9-dihydrotetrazolo[1',5':1,2]pyrimidino[4,5-d]pyrazin-5-ones, which exhibited moderate antimicrobial activity (Gein et al., 2010).

Potential in Heterocyclic Chemistry

The structural complexity and reactivity of this compound make it a valuable entity in heterocyclic chemistry. For example, Tsizorik et al. (2018) explored the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-a]pyrazines, demonstrating the compound's role in forming derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings (Tsizorik et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Given the wide range of biological activities exhibited by similar compounds , “Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate” could be a promising scaffold for drug discovery research. Further studies are needed to understand its mechanism of action and to conduct structure-activity relationship (SAR) research .

properties

IUPAC Name

methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)7-8-6(5-13)4-11-12(8)3-2-10-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZCUPNEYQCPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2567502-25-2
Record name methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate
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